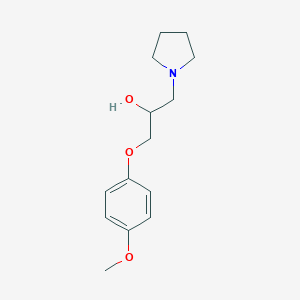![molecular formula C12H12N4O2S B256868 6-[(4-Methoxyphenoxy)methyl]-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B256868.png)
6-[(4-Methoxyphenoxy)methyl]-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-[(4-Methoxyphenoxy)methyl]-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a compound with potential applications in scientific research. It belongs to the class of triazolothiadiazole derivatives and has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of 6-[(4-Methoxyphenoxy)methyl]-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it is thought to exert its antibacterial activity by inhibiting bacterial DNA gyrase, an enzyme that is involved in DNA replication. Its anticancer activity may be due to its ability to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
Studies have shown that 6-[(4-Methoxyphenoxy)methyl]-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has a range of biochemical and physiological effects. For example, it has been found to inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. It has also been shown to induce apoptosis in cancer cells, suggesting that it may have potential as an anticancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 6-[(4-Methoxyphenoxy)methyl]-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its potential as a broad-spectrum antibacterial agent. It may also have potential as an anticancer agent, although further research is needed to fully explore this possibility. One limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in lab experiments.
Zukünftige Richtungen
There are many potential future directions for research involving 6-[(4-Methoxyphenoxy)methyl]-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. For example, further studies could investigate its potential as an anticancer agent, including in vivo studies. Other potential directions could include exploring its mechanism of action in more detail, optimizing its synthesis method, and investigating its potential as a treatment for other types of infections, such as viral infections.
Synthesemethoden
The synthesis of 6-[(4-Methoxyphenoxy)methyl]-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been reported in the literature using different methods. One of the most common methods involves the reaction of 4-methoxybenzyl chloride with thiourea to form 4-methoxybenzylthiourea, which is then reacted with methyl isothiocyanate to form the desired compound.
Wissenschaftliche Forschungsanwendungen
Studies have shown that 6-[(4-Methoxyphenoxy)methyl]-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has potential applications in scientific research. For example, it has been found to exhibit antibacterial activity against various strains of bacteria. It has also been investigated for its potential as an anticancer agent, with promising results in vitro.
Eigenschaften
Produktname |
6-[(4-Methoxyphenoxy)methyl]-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
|---|---|
Molekularformel |
C12H12N4O2S |
Molekulargewicht |
276.32 g/mol |
IUPAC-Name |
6-[(4-methoxyphenoxy)methyl]-3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C12H12N4O2S/c1-8-13-14-12-16(8)15-11(19-12)7-18-10-5-3-9(17-2)4-6-10/h3-6H,7H2,1-2H3 |
InChI-Schlüssel |
IHMQFBIWXDIBEL-UHFFFAOYSA-N |
SMILES |
CC1=NN=C2N1N=C(S2)COC3=CC=C(C=C3)OC |
Kanonische SMILES |
CC1=NN=C2N1N=C(S2)COC3=CC=C(C=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-N-[3-(4-morpholinyl)propyl]amine](/img/structure/B256785.png)

![2'-(furan-2-yl)-1',10b'-dihydrospiro[indole-3,5'-pyrazolo[1,5-c][1,3]benzoxazin]-2(1H)-one](/img/structure/B256794.png)




![6-Amino-4-{4-[(2-chlorobenzyl)oxy]-3-ethoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B256802.png)
![N'-{4-[(5Z)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]butanoyl}-2-hydroxybenzohydrazide](/img/structure/B256804.png)
![Diethyl 3-methyl-5-{[3-(4-methyl-1-piperazinyl)propanoyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B256807.png)
![N-(1-adamantyl)-2-[5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B256809.png)

![2-chloro-N'-[(Z)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzohydrazide](/img/structure/B256811.png)
![1-N',3-N'-bis[(E)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]propanedihydrazide](/img/structure/B256814.png)